molecular formula C13H15ClN2O3 B4935681 (4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone CAS No. 346691-34-7

(4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone

Cat. No.: B4935681
CAS No.: 346691-34-7
M. Wt: 282.72 g/mol
InChI Key: FWMDTGBFOQCZFU-UHFFFAOYSA-N
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Description

(4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C13H15ClN2O3 and a molecular weight of 282.72 g/mol It is characterized by the presence of a chloro-nitrophenyl group and a methylpiperidinyl group connected via a methanone linkage

Preparation Methods

The synthesis of (4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 3-methylpiperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

(4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group on the piperidine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors in the body, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

(4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone can be compared with similar compounds such as:

    (4-Chloro-3-nitrophenyl)-(3-ethylpiperidin-1-yl)methanone: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.

    (4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)ethanone: Similar structure but with an ethanone linkage instead of a methanone linkage.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-9-3-2-6-15(8-9)13(17)10-4-5-11(14)12(7-10)16(18)19/h4-5,7,9H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMDTGBFOQCZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194945
Record name (4-Chloro-3-nitrophenyl)(3-methyl-1-piperidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346691-34-7
Record name (4-Chloro-3-nitrophenyl)(3-methyl-1-piperidinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346691-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-nitrophenyl)(3-methyl-1-piperidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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